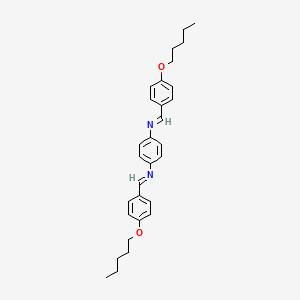
2-Acetamido-3,7-dinitro-9-fluorenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3,7-dinitro-9-fluorenone is a chemical compound with the molecular formula C15H9N3O6 and a molecular weight of 327.255 g/mol It is a derivative of fluorenone, characterized by the presence of acetamido and dinitro functional groups at specific positions on the fluorenone core
Méthodes De Préparation
The synthesis of 2-Acetamido-3,7-dinitro-9-fluorenone typically involves multiple steps, starting from fluorenone derivatives. One common synthetic route includes the nitration of fluorenone to introduce nitro groups at the 3 and 7 positions, followed by the acetamidation of the resulting dinitrofluorenone . The reaction conditions often involve the use of strong acids like nitric acid for nitration and acetic anhydride for acetamidation. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Analyse Des Réactions Chimiques
2-Acetamido-3,7-dinitro-9-fluorenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetamidation, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
2-Acetamido-3,7-dinitro-9-fluorenone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Acetamido-3,7-dinitro-9-fluorenone involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The acetamido group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
2-Acetamido-3,7-dinitro-9-fluorenone can be compared with other fluorenone derivatives, such as:
- 2-Acetamido-3,7-dichloro-9-fluorenone
- 2-Acetamido-3-nitro-9-fluorenone
- 2-Acetamido-9-fluorenone
- 2,7-Diacetamido-3,6-dinitro-9-fluorenone
- 3-Acetamido-9-fluorenone
These compounds share a similar fluorenone core but differ in the nature and position of substituents.
Propriétés
Numéro CAS |
100964-96-3 |
|---|---|
Formule moléculaire |
C15H9N3O6 |
Poids moléculaire |
327.25 g/mol |
Nom IUPAC |
N-(3,7-dinitro-9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9N3O6/c1-7(19)16-13-5-12-10(6-14(13)18(23)24)9-3-2-8(17(21)22)4-11(9)15(12)20/h2-6H,1H3,(H,16,19) |
Clé InChI |
AAGDPOKIFBYAMI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11963958.png)


![Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester](/img/structure/B11963968.png)




![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11964013.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)


![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964033.png)
